![molecular formula C10H15NO4 B13653931 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Vorbereitungsmethoden
The synthesis of 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Analyse Chemischer Reaktionen
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The BOC group can be removed using various reagents such as oxalyl chloride in methanol, which provides a mild deprotection method.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The BOC group is commonly used in peptide synthesis to protect amine groups during the coupling reactions . Additionally, the compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to release the free amine .
Vergleich Mit ähnlichen Verbindungen
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be compared with other BOC-protected compounds, such as 1-[(tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid and (tert-butoxy)carbonyl L-His (Trt)-Aib-OH . These compounds share the common feature of having a BOC group for amine protection, but they differ in their specific structures and applications. The uniqueness of 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid lies in its specific use in the synthesis of tetrasubstituted pyrroles and its role in peptide synthesis.
Eigenschaften
Molekularformel |
C10H15NO4 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h5H,4,6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
XIJONUDNIKEDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


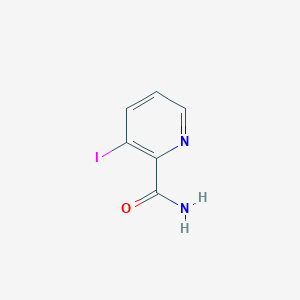
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
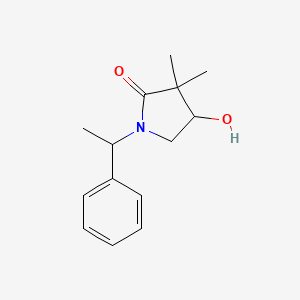
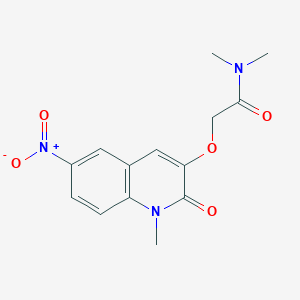
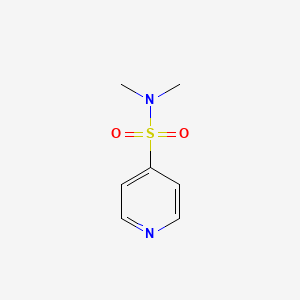
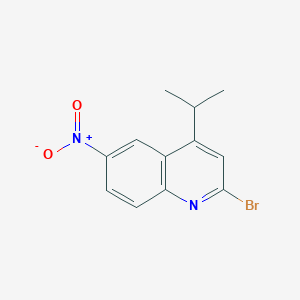
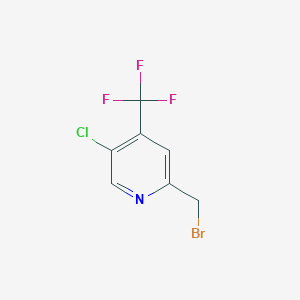
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
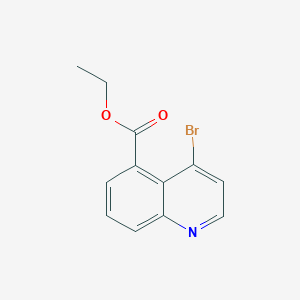
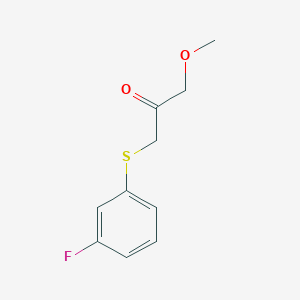
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

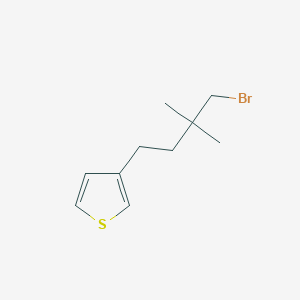
![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)
